

Comparative Guide to the Cross-Reactivity of Hpk1-IN-33

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Compound of Interest

Compound Name: **Hpk1-IN-33**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, **Hpk1-IN-33**, focusing on its cross-reactivity and performance relative to other known HPK1 inhibitors. Due to the limited public availability of a comprehensive kinase scan for **Hpk1-IN-33**, this comparison is based on its known inhibitory constant (Ki), cellular activity, and publicly available data for other representative HPK1 inhibitors.

Introduction to HPK1 and Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.^[2] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to a dampening of the T-cell response.^[3] By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it an attractive target for cancer immunotherapy.^[4]

Small molecule inhibitors targeting the ATP-binding site of HPK1 are a primary focus of drug development efforts. A critical aspect of their preclinical evaluation is determining their selectivity, as off-target inhibition of other kinases can lead to unforeseen side effects. Cross-reactivity studies, such as broad kinase screening, are essential for characterizing the selectivity profile of these inhibitors.

Performance Comparison of HPK1 Inhibitors

This section compares **Hpk1-IN-33** with other selected small molecule inhibitors of HPK1 based on their reported biochemical potency and cellular activity.

Inhibitor	Target	Ki (nM)	IC50 (nM)	Cellular Assay (IL-2 Production EC50, nM)	Notes
Hpk1-IN-33	HPK1	1.7[5][6][7]	-	286 (in Jurkat WT cells)[5][6][7]	Highly potent. In HPK1 KO Jurkat cells, EC50 is >10,000 nM, indicating high specificity for HPK1.[5][6][7]
Compound [I]	HPK1	-	0.2[8]	1.5 (in primary T-cells)[8]	Demonstrates exceptional potency in both biochemical and cellular functional assays.[8]
Compound 1	HPK1	-	-	IL-2 ELISA EC50 = 226 nM (in PBMCs)[6]	Shows good cellular activity in promoting IL-2 production.[6]
ISR-05	HPK1	-	24,200 ± 5,070[9]	-	A novel hit scaffold identified through in silico screening.[9]

ISR-03	HPK1	-	43,900 ± 134[9]	-	Another novel hit scaffold identified through in silico screening.[9]
DD205-291	HPK1 (PROTAC degrader)	-	-	Dose-dependent induction of IL-2 and IFN- γ [10]	A PROTAC-based degrader with high selectivity and potency.[10]

Note: Direct comparison of IC50 and EC50 values should be made with caution due to variations in assay conditions between different studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors are provided below.

Biochemical Kinase Inhibition Assay (Example: LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

- Materials:
 - HPK1 enzyme
 - LanthaScreen® Eu-anti-Tag Antibody
 - Alexa Fluor™ 647-labeled Kinase Tracer

- Kinase Buffer
- Test compound (e.g., **Hpk1-IN-33**)
- 384-well microplates
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - In a 384-well plate, add the test compound, HPK1 enzyme, and Eu-anti-Tag antibody mixture.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
 - Add the Alexa Fluor™ 647-labeled Kinase Tracer.
 - Incubate at room temperature for 60 minutes.
 - Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
 - The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound.
 - Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular IL-2 Production Assay

This assay measures the functional consequence of HPK1 inhibition in T-cells by quantifying the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

- Materials:
 - Jurkat T-cells (Wild-Type and HPK1 Knockout) or human Peripheral Blood Mononuclear Cells (PBMCs)
 - RPMI-1640 medium supplemented with 10% FBS

- Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
- Test compound (e.g., **Hpk1-IN-33**)
- IL-2 ELISA kit
- Procedure:
 - Plate Jurkat cells or PBMCs in a 96-well plate.
 - Treat the cells with serial dilutions of the test compound for 1 hour.
 - Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
 - Incubate for 24-48 hours at 37°C and 5% CO2.
 - Collect the cell culture supernatant.
 - Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
 - Calculate EC50 values by fitting the IL-2 concentration data to a dose-response curve.

Kinome Scan Cross-Reactivity Profiling

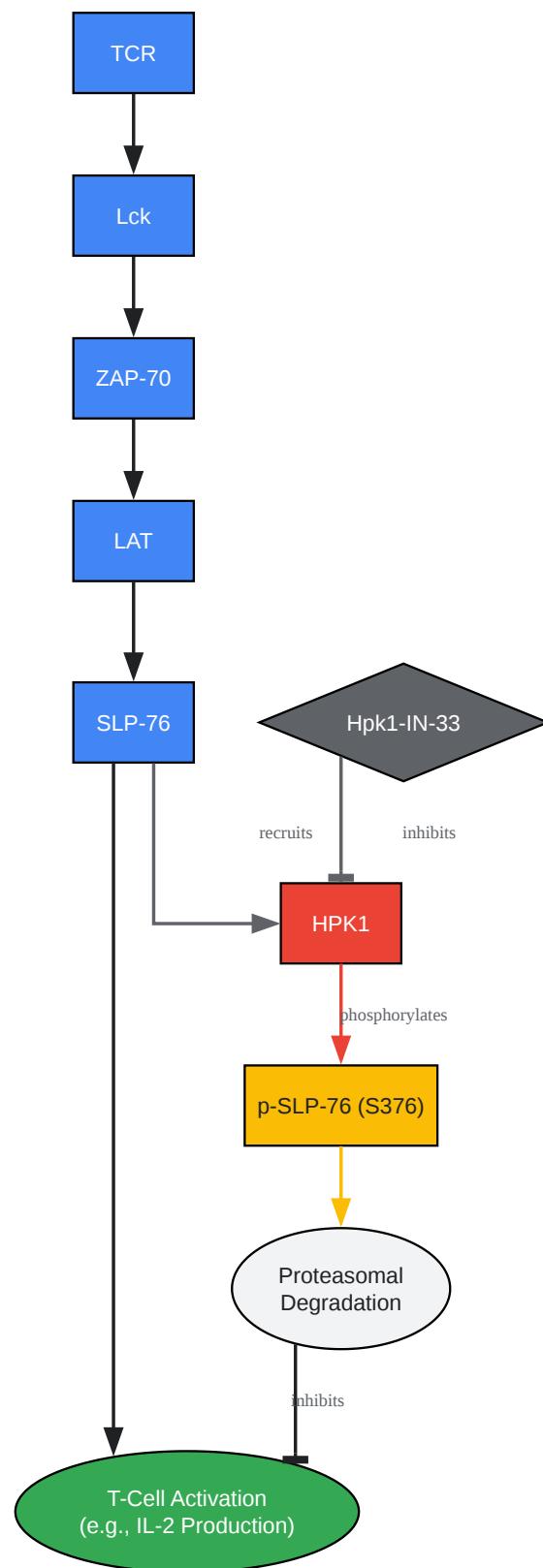
This type of assay assesses the selectivity of an inhibitor by screening it against a large panel of kinases.

- Methodology Overview (e.g., KINOMEscan™ platform):
 - The assay is a competition binding assay where test compounds are incubated with a panel of DNA-tagged kinases.[11]
 - The kinase-inhibitor interaction is measured by the amount of kinase that binds to an immobilized ligand.[5]
 - The amount of bound kinase is quantified using qPCR of the DNA tag.[5]

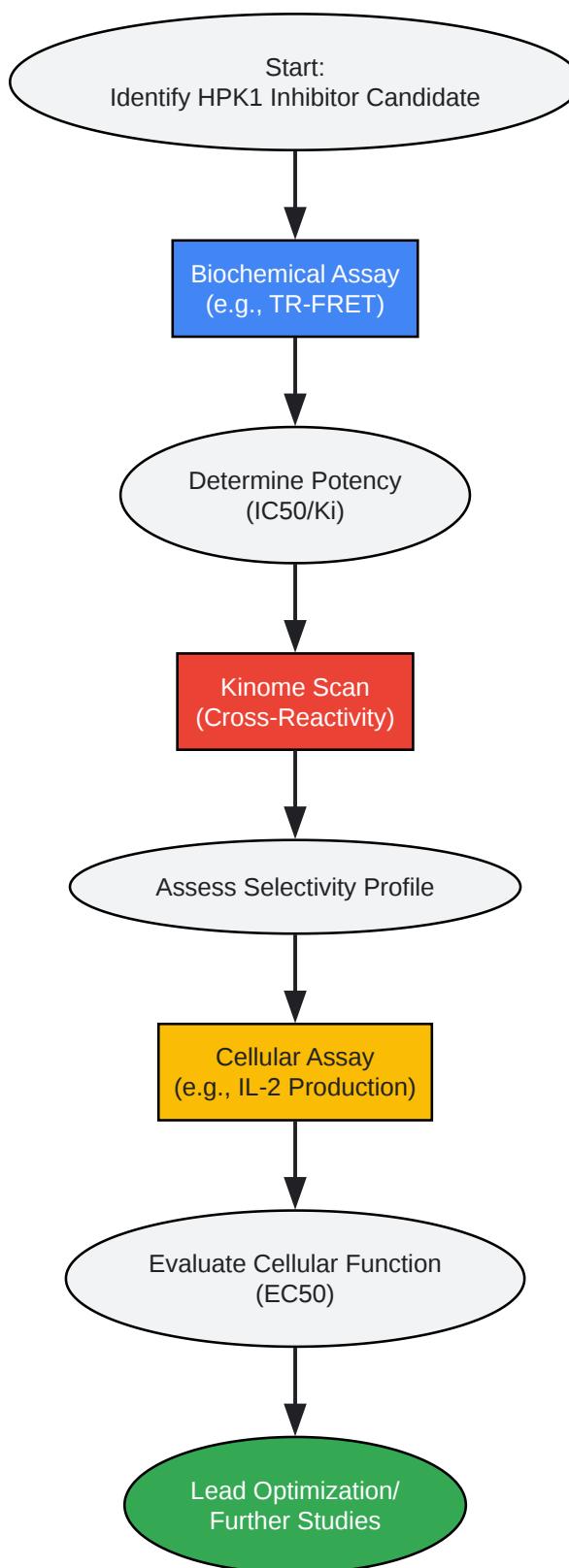
- Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.[11]

HPK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.

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Caption: Simplified HPK1 signaling pathway in T-cell activation.



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